molecular formula C18H18INO3 B11692223 (2E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide

(2E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide

Katalognummer: B11692223
Molekulargewicht: 423.2 g/mol
InChI-Schlüssel: HPBKNJRBDFGALU-RUDMXATFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide is an organic compound that features a combination of methoxy, iodo, and methyl groups attached to a phenyl ring, along with a prop-2-enamide moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and 4-iodo-2-methylaniline.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 2,5-dimethoxybenzaldehyde and an appropriate reagent to form a 2,5-dimethoxyphenyl derivative.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-iodo-2-methylaniline under specific conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding amide.

    Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or cyanides under appropriate conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amide.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Material Science:

Wirkmechanismus

The mechanism of action of (2E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2E)-3-(2,5-dimethoxyphenyl)-N-(4-bromo-2-methylphenyl)prop-2-enamide: Similar structure with a bromine atom instead of iodine.

    (2E)-3-(2,5-dimethoxyphenyl)-N-(4-chloro-2-methylphenyl)prop-2-enamide: Similar structure with a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in (2E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide may confer unique reactivity and biological activity compared to its bromine and chlorine analogs. Iodine is a larger halogen and can participate in different types of interactions, potentially leading to distinct properties.

Eigenschaften

Molekularformel

C18H18INO3

Molekulargewicht

423.2 g/mol

IUPAC-Name

(E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide

InChI

InChI=1S/C18H18INO3/c1-12-10-14(19)5-7-16(12)20-18(21)9-4-13-11-15(22-2)6-8-17(13)23-3/h4-11H,1-3H3,(H,20,21)/b9-4+

InChI-Schlüssel

HPBKNJRBDFGALU-RUDMXATFSA-N

Isomerische SMILES

CC1=C(C=CC(=C1)I)NC(=O)/C=C/C2=C(C=CC(=C2)OC)OC

Kanonische SMILES

CC1=C(C=CC(=C1)I)NC(=O)C=CC2=C(C=CC(=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.